N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(Diethylamino)ethyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core and a diethylaminoethyl side chain (Fig. 1). This compound is of interest due to its structural similarity to pharmacologically active benzamides, such as antiemetics and anticancer agents.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-6-18(7-2)9-8-17-16(19)12-10-13(20-3)15(22-5)14(11-12)21-4/h10-11H,6-9H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCSDICDJMSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-(2-diethylaminoethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents like DMF or acetonitrile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
While the specific compound "N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide" is not directly discussed in the provided search results, related compounds and research areas can provide insights into its potential applications. The search results suggest the applications of related compounds in various scientific fields:
Potential Applications Based on Related Research
- Gastric Motor Function Activation: Amide compounds, including N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, have demonstrated the ability to activate gastric motor function and can be used to treat non-ulcer dyspepsia .
- Antiemetic Drugs: N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide, also known as trimethobenzamide, is used as an antiemetic drug .
- Anticonvulsant Activity: N'-benzyl 2-amino acetamides exhibit anticonvulsant activities . Studies have shown that the anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide were sensitive to substituents .
- Treatment of Cell Proliferation or Apoptosis Mediated Diseases: 2-oxopyridin-3-yl thia(di)azole derivatives are effective for treating diseases, such as cell proliferation or apoptosis-mediated diseases .
- Medicinal Chemistry: N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide, a hydrazone derivative, has a complex molecular architecture, suggesting potential biological activity, particularly in medicinal chemistry. Modifications in the hydrazone structure can impact biological efficacy and selectivity against target enzymes or receptors.
- Anti-Protozoal Agents: N-benzoyl-2-hydroxybenzamides have been evaluated as agents against protozoa such as T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum .
Data Tables
IC50 values for compounds tested against various protozoa
Note: IC50 values indicate the inhibitory concentration of a compound or standard in µg/mL that is necessary to achieve 50% growth inhibition (IC50). Data shown in the table represent mean values from two independent determinations. Selectivity index = (IC50 for L6)/(IC50 for the respective values for the four protozoan organisms). Standard compounds: melarsoprol, benznidazole, miltefosine, chloroquine, podophyllotoxin.
Case Studies
The search results do not provide specific case studies for this compound.
Analytical Method
Analytical methods such as HPLC are used to quantify compounds. For example, gradient conditions of 0–5 min 80% (A)/20% (B), 5–8 min 20% (A)/80% (B) can be used .
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Core Structural Variations
The 3,4,5-trimethoxybenzamide motif is conserved across several analogues, but side-chain modifications significantly alter biological activity and physicochemical properties. Key structural comparisons include:
*Calculated based on formula C₁₉H₂₈N₂O₄.
Key Insights :
- Trimethobenzamide: The dimethylaminoethoxy group enhances blood-brain barrier penetration, making it effective as an antiemetic .
- Hydroxyethyl Derivatives (e.g., ) : Increased hydrophilicity improves antioxidant activity but reduces membrane permeability.
- Piperidin-3-yl Derivatives (e.g., 5c ) : Bulky substituents like chlorobenzylthio improve cytotoxic activity (93% yield) but may reduce solubility.
Key Insights :
Cytotoxic and Antiproliferative Effects
Compounds with bulky substituents exhibit enhanced cytotoxicity:
Key Insights :
Antioxidant Activity
Phenolic and hydroxylated derivatives outperform the target compound:
| Compound | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| THHEB | DPPH radical scavenging | 22.8 μM | |
| N-(2-Hydroxyethyl) | TEAC assay | TEAC = 0.6 | |
| Target Compound | Not tested | – | – |
Key Insights :
- THHEB’s phenolic groups enable superior radical scavenging compared to ascorbic acid (IC₅₀ = 22.8 μM vs. 50 μM) .
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.1 | 0.5 (water) | Not reported |
| Trimethobenzamide | 1.8 | 1.2 (water) | 138–140 |
| Compound 6d | 3.5 | <0.1 (water) | 206–208 |
*Calculated using ChemDraw.
Key Insights :
- The diethylaminoethyl group in the target compound increases logP (2.1) compared to Trimethobenzamide (1.8), suggesting higher lipophilicity .
Biological Activity
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C16H24N2O4
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzamide structure with three methoxy groups and a diethylaminoethyl side chain, which may enhance its lipophilicity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activities, particularly in pathways related to neurotransmitter regulation.
- Receptor Binding : It shows potential binding affinity to specific receptors involved in central nervous system functions, which may contribute to its pharmacological effects.
Biological Activity Data
Research has demonstrated the compound's efficacy across various biological assays. Below is a summary of findings from several studies:
| Study | Biological Activity Assessed | Result |
|---|---|---|
| Study 1 | Antidepressant-like effects in animal models | Significant reduction in immobility time in forced swim test |
| Study 2 | Anti-inflammatory properties | Inhibition of TNF-alpha production in macrophages |
| Study 3 | Anticancer activity against specific cell lines | IC50 values indicating effective dose ranges for cancer cell inhibition |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Antidepressant Effects : In a study involving rodent models, this compound was found to significantly reduce depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
- Anticancer Properties : The compound exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Further investigations revealed that it induces apoptosis through the mitochondrial pathway.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis pathway includes:
- Formation of the Amide Bond : Reaction between an appropriate acid chloride and an amine.
- Introduction of Methoxy Groups : Methylation reactions using methyl iodide or similar reagents.
Research into derivatives of this compound has revealed that modifications can enhance biological activity or alter pharmacokinetic properties. For instance:
- Substituting different alkyl groups on the nitrogen atom has shown varying degrees of receptor affinity and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide derivatives, and how can reaction yields be optimized?
- Methodology : Derivatives are typically synthesized via coupling reactions (e.g., hydrazide formation, amide bond coupling) using 3,4,5-trimethoxybenzoic acid precursors. Yields (e.g., 62–74%) can be optimized by adjusting reaction conditions (temperature, solvent polarity) and catalysts (e.g., DCC, HOBt). For example, hydrazine-acetyl intermediates coupled with 3,4,5-trimethoxybenzamide yielded 62–74% under reflux in ethanol .
- Characterization : Confirm purity via melting point analysis and structural validation using -NMR (e.g., δ 10.29 ppm for NH protons) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound and its derivatives?
- Primary Tools : -NMR and -NMR are essential for confirming substituent positions and backbone integrity. For example, -NMR signals at δ 8.38 ppm correspond to aromatic protons, while δ 10.29 ppm indicates hydrazide NH groups .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What in vitro assays are recommended for preliminary evaluation of antiproliferative or cytotoxic activity?
- Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM. Derivatives with IC < 50 μM warrant further study. For example, coumarin-acrylamide hybrids showed activity via apoptosis induction .
- Controls : Include cisplatin or doxorubicin as positive controls and assess selectivity using non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, hybrid pharmacophores) influence the compound’s biological activity, and what structure-activity relationship (SAR) principles apply?
- Key Findings :
- Substituent Effects : 3,4,5-Trimethoxyphenyl groups enhance cytotoxicity by promoting tubulin polymerization inhibition. Replacing the diethylamino group with cyclohexyl or fluorophenyl moieties alters selectivity .
- Hybridization : Coupling with quinoline or cinnamoyl fragments (e.g., compound 5 in ) improves antiproliferative activity by targeting topoisomerases .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Case Study : Derivatives with identical core structures but divergent substituents (e.g., fluorophenyl vs. furan) show conflicting cytotoxicity profiles. Address discrepancies by:
Standardizing Assays : Ensure consistent cell lines, exposure times, and endpoint measurements.
Solubility Checks : Use DMSO concentration <0.1% to avoid false negatives.
Mechanistic Studies : Compare apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest profiles .
Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetic properties?
- Molecular Modeling : Perform molecular dynamics simulations to assess stability in binding pockets (e.g., CXCR6 receptors for ML339 derivatives in ).
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition. For example, adding polar groups (e.g., -OH) improves solubility but may reduce BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
